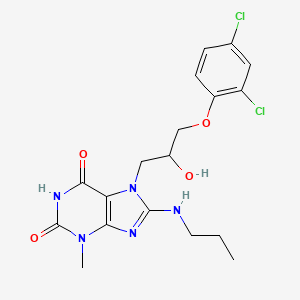

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Descripción

This compound is a substituted purine-2,6-dione derivative characterized by a complex structure featuring:

- A 3-(2,4-dichlorophenoxy)-2-hydroxypropyl group at the 7-position, introducing electron-withdrawing chlorine atoms and a hydroxyl group.

- A 3-methyl substituent at the 3-position, typical of xanthine derivatives.

The dichlorophenoxy moiety distinguishes it from analogs with single halogen or methoxy substitutions (e.g., 4-chlorophenoxy or 4-methoxyphenoxy groups) .

Propiedades

IUPAC Name |

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N5O4/c1-3-6-21-17-22-15-14(16(27)23-18(28)24(15)2)25(17)8-11(26)9-29-13-5-4-10(19)7-12(13)20/h4-5,7,11,26H,3,6,8-9H2,1-2H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVVVVAPMZDHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione , with the molecular formula and a molecular weight of approximately 504.4 g/mol, is a purine derivative that has garnered interest in pharmacological research for its potential biological activities. This article aims to discuss its biological activity, including anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine core substituted with various functional groups, which may influence its biological activity. The presence of the 2,4-dichlorophenoxy group is particularly notable for its potential role in modulating biological responses.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione exhibit significant anti-inflammatory properties. For instance, studies involving similar purine derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that our compound may also possess similar mechanisms of action.

Cytotoxicity

Cytotoxic studies conducted on related compounds have demonstrated varying degrees of effectiveness against cancer cell lines. For example, derivatives with similar structural motifs have shown potential in inducing apoptosis in tumor cells through the activation of caspase pathways. The specific cytotoxic effects of 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione remain to be fully elucidated but warrant further investigation.

Case Studies

- Study on Inflammatory Response : A study evaluated the effects of a structurally analogous compound on RAW 264.7 macrophages exposed to LPS. Results indicated a significant reduction in nitric oxide (NO) production and downregulation of NF-κB signaling pathways, suggesting that similar mechanisms might be applicable to our target compound.

- Cytotoxic Effects on Cancer Cell Lines : In another study involving purine derivatives, compounds were tested against various cancer cell lines (e.g., HeLa and A549). The results showed IC50 values indicating effective cytotoxicity, which could be attributed to their ability to interfere with DNA synthesis and induce cell cycle arrest .

Data Table: Biological Activities of Related Compounds

Comparación Con Compuestos Similares

Key Observations:

- Hydrophobicity: The propylamino group (logP ~1.5–2.0 estimated) is less polar than methoxypropylamino (logP ~1.0–1.5) or hydroxyethylamino (logP ~0.5–1.0), suggesting improved membrane permeability but reduced solubility .

- Steric Considerations : The 2-hydroxypropyl linker in the target compound may impose conformational constraints compared to benzyl or styryl groups, affecting target selectivity .

Pharmacological and Physicochemical Trends

- Solubility: Analogs with hydroxyalkylamino groups (e.g., 2-hydroxyethylamino or 3-hydroxypropylamino ) exhibit higher aqueous solubility than the target compound’s propylamino group.

- The dichlorophenoxy group in the target compound may mimic aryl-binding motifs in kinase inhibitors.

- Metabolic Stability: Methoxypropyl or hydroxyethyl groups () are more susceptible to oxidative metabolism than the stable dichlorophenoxy-propyl chain in the target compound.

Computational Predictions

- Drug-Likeness : Per virtual screening methodologies (similar to ), the target compound’s molecular weight (~450–470 g/mol) and Cl atoms may slightly exceed Lipinski’s criteria, but its moderate logP (~3–4) aligns with orally bioavailable drugs.

- Toxicity Risks: Dichlorophenoxy moieties are associated with hepatotoxicity in some drug candidates, necessitating further in vitro profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.